

2-Methyl-4-Piperazinoquinoline: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the diverse array of quinoline derivatives, the **2-Methyl-4-Piperazinoquinoline** core represents a promising and relatively underexplored scaffold for the design of novel drug candidates. This technical guide provides a comprehensive overview of the synthetic strategies, potential biological applications, and key structure-activity relationships (SAR) associated with this scaffold, drawing upon established knowledge of related quinoline and piperazine-containing compounds.

The 2-Methyl-4-Piperazinoquinoline Core: Structural Features and Physicochemical Properties

The **2-Methyl-4-Piperazinoquinoline** scaffold (CAS 82241-22-3) possesses a unique combination of structural motifs that make it an attractive starting point for drug design.^[1] The quinoline ring system provides a rigid, aromatic platform amenable to various substitutions, while the piperazine moiety introduces a flexible, basic nitrogen center that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.^[2]

Key Physicochemical Properties:^[1]

Property	Value
Molecular Formula	C ₁₄ H ₁₇ N ₃
Molecular Weight	227.30 g/mol
IUPAC Name	2-methyl-4-(piperazin-1-yl)quinoline
SMILES	<chem>CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3</chem>

Synthesis of the 2-Methyl-4-Piperazinoquinoline Scaffold and Its Derivatives

The synthesis of the **2-Methyl-4-Piperazinoquinoline** core and its derivatives can be achieved through several established synthetic routes, primarily involving the nucleophilic aromatic substitution (S_NAr) on a suitable quinoline precursor.

General Synthetic Protocol

A common and efficient method for the synthesis of 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline with an appropriate amine.^{[3][4]} This strategy can be adapted for the synthesis of the **2-Methyl-4-Piperazinoquinoline** scaffold.

Experimental Protocol: Synthesis of 2-Methyl-4-Piperazinoquinoline

- Starting Material: 4-chloro-2-methylquinoline.
- Reagents: Piperazine, a suitable base (e.g., K₂CO₃ or triethylamine), and a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)).^{[4][5]}
- Procedure:
 - To a solution of 4-chloro-2-methylquinoline in the chosen solvent, add an excess of piperazine and the base.
 - Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **2-Methyl-4-Piperazinoquinoline**.

Derivatization Strategies

The versatility of the **2-Methyl-4-Piperazinoquinoline** scaffold lies in the ease of functionalization at the N-4 position of the piperazine ring. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity.

Workflow for Derivative Synthesis



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Caption: General workflow for the derivatization of the **2-Methyl-4-Piperazinoquinoline** scaffold.

Biological Activities and Therapeutic Potential

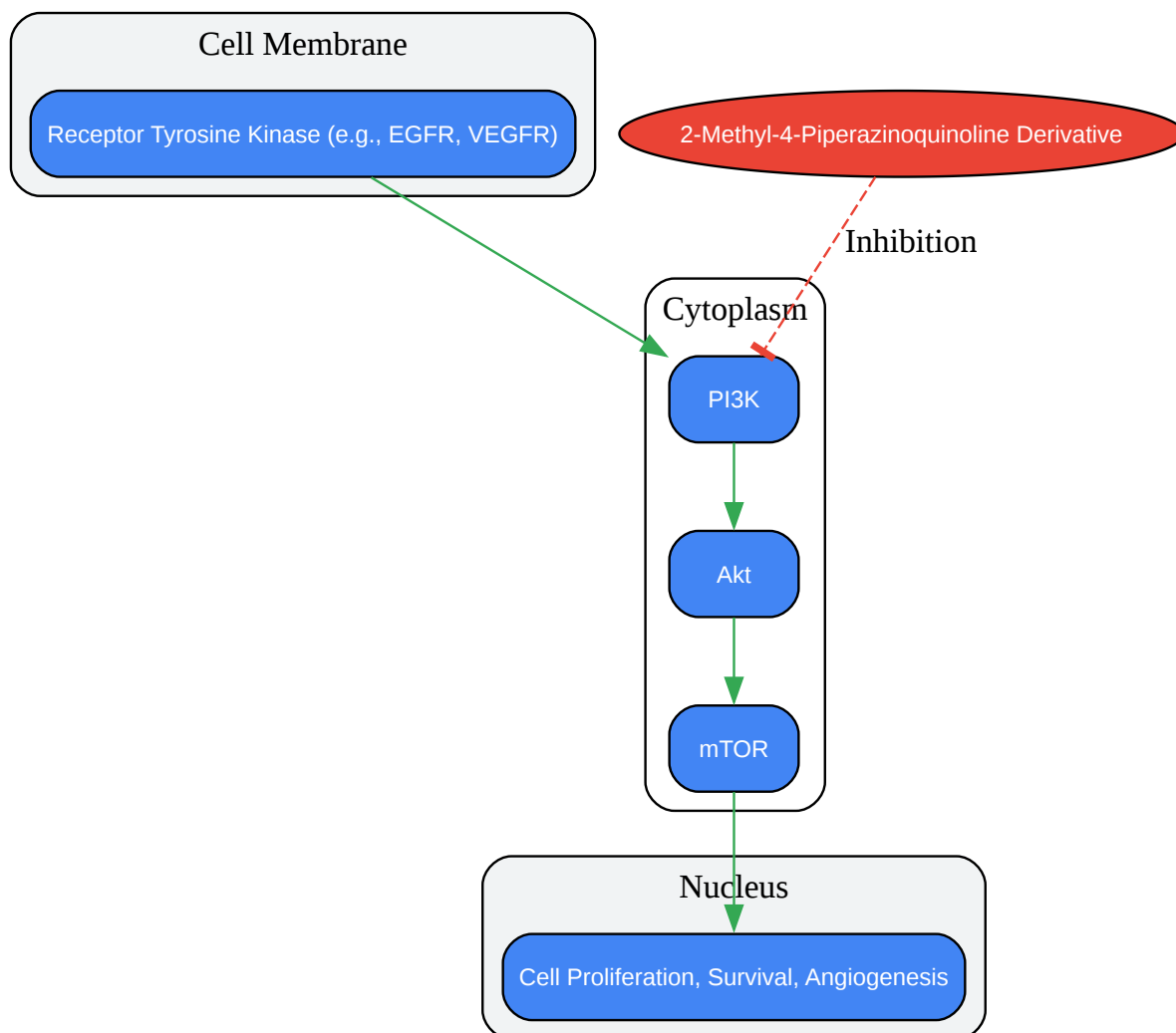
While specific biological data for the **2-Methyl-4-Piperazinoquinoline** scaffold is limited in the public domain, the broader class of quinoline and piperazine-containing compounds has been extensively studied, revealing a wide range of pharmacological activities.^{[2][6][7]}

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways involved in cancer progression.^{[8][9][10]} The **2-Methyl-4-Piperazinoquinoline** scaffold can be envisioned as a template for the design of inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular

Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).^{[10][11]}
^[12]

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a **2-Methyl-4-Piperazinoquinoline** derivative.

Antimicrobial and Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, most notably chloroquine.[3][5] By analogy, derivatives of **2-Methyl-4-Piperazinoquinoline** could be investigated for their activity against *Plasmodium falciparum* and other pathogenic microbes. The piperazine moiety can be modified to enhance cell permeability and target specific microbial enzymes.

Other Potential Therapeutic Areas

The structural features of the **2-Methyl-4-Piperazinoquinoline** scaffold also suggest potential applications in other therapeutic areas, including:

- **Central Nervous System (CNS) Disorders:** Piperazine-containing compounds are known to interact with various CNS receptors.
- **Inflammatory Diseases:** Certain quinoline derivatives have demonstrated anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the **2-Methyl-4-Piperazinoquinoline** scaffold is crucial for elucidating the structure-activity relationships and optimizing the desired biological activity.

Key Points for SAR Exploration:

- **Substitution on the Quinoline Ring:** Introduction of electron-donating or electron-withdrawing groups on the quinoline ring can modulate the electronic properties and binding affinity of the molecule.[6]
- **N-4 Piperazine Substitution:** This is the most versatile position for introducing diversity. The nature of the substituent (e.g., alkyl, aryl, acyl) will significantly impact potency, selectivity, and pharmacokinetic properties.
- **Methyl Group at Position 2:** The methyl group can influence the conformation of the molecule and its interaction with the target protein.

Experimental Protocols for Biological Evaluation

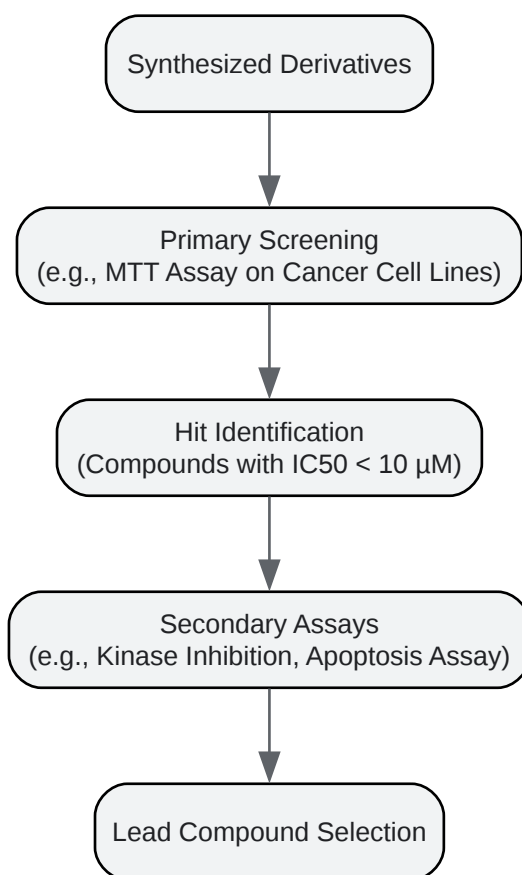
A tiered approach is recommended for the biological evaluation of novel **2-Methyl-4-Piperazinoquinoline** derivatives.

In Vitro Cellular Assays

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
 - Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for In Vitro Evaluation



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Caption: A typical workflow for the in vitro biological evaluation of new chemical entities.

In Vitro Kinase Assays

For compounds showing promising anticancer activity, direct inhibition of specific kinases can be assessed using various in vitro kinase assay formats, such as radiometric assays, fluorescence-based assays, or AlphaScreen technology.

Conclusion and Future Directions

The **2-Methyl-4-Piperazinoquinoline** scaffold presents a valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability and the potential for diverse biological activities make it an attractive area for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to fully elucidate the therapeutic potential of this promising chemical core. The integration of computational modeling and experimental screening will be

instrumental in accelerating the discovery of lead compounds based on the **2-Methyl-4-Piperazinoquinoline** scaffold.

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